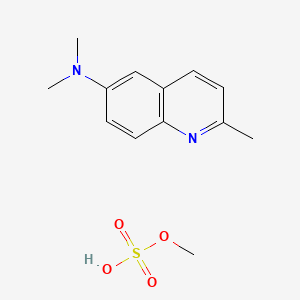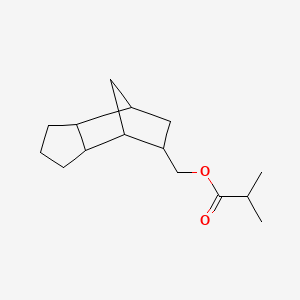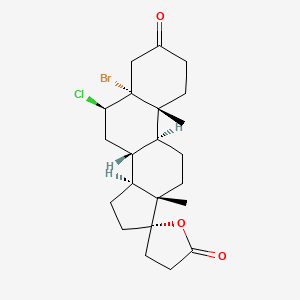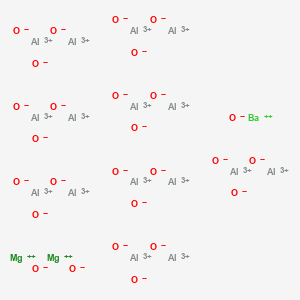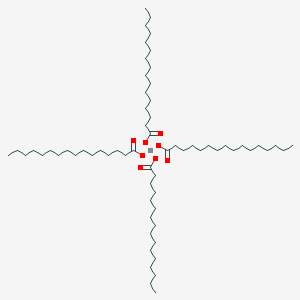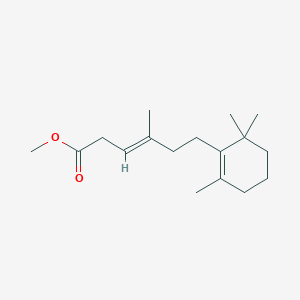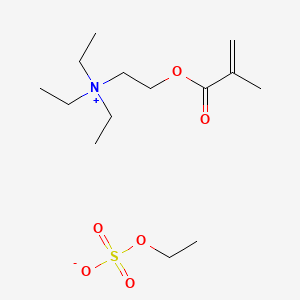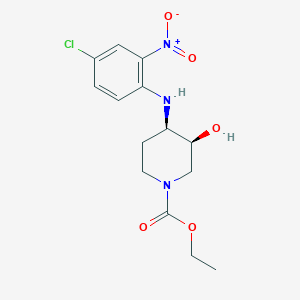
Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a hydroxyl group and an ethyl ester, along with a 4-chloro-2-nitroaniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps:
Nitration: The process begins with the nitration of aniline to form 4-chloro-2-nitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Formation of Piperidine Derivative: The next step involves the formation of the piperidine ring. This can be done through a cyclization reaction involving appropriate precursors under controlled conditions.
Esterification: The final step is the esterification of the piperidine derivative with ethyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, along with the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-amino-2-nitroaniline derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitroaniline: Similar in structure but lacks the piperidine ring and ester group.
4-Chloro-2-nitroaniline: Similar in structure but lacks the piperidine ring and ester group.
4-Methyl-2-nitroaniline: Similar in structure but has a methyl group instead of a chloro group.
Uniqueness
Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the piperidine ring and the ethyl ester group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
84682-25-7 |
|---|---|
Fórmula molecular |
C14H18ClN3O5 |
Peso molecular |
343.76 g/mol |
Nombre IUPAC |
ethyl (3S,4R)-4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClN3O5/c1-2-23-14(20)17-6-5-11(13(19)8-17)16-10-4-3-9(15)7-12(10)18(21)22/h3-4,7,11,13,16,19H,2,5-6,8H2,1H3/t11-,13+/m1/s1 |
Clave InChI |
ZNRFAHRTOBFRME-YPMHNXCESA-N |
SMILES isomérico |
CCOC(=O)N1CC[C@H]([C@H](C1)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)N1CCC(C(C1)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



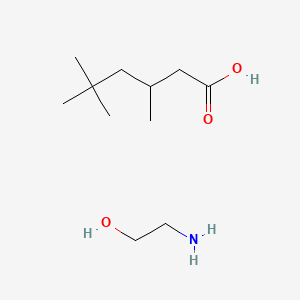
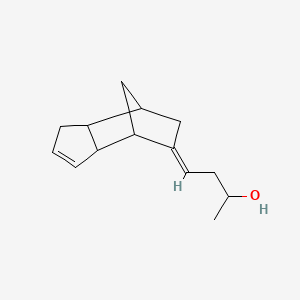
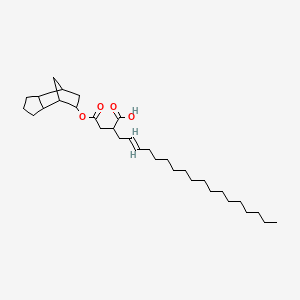
![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)
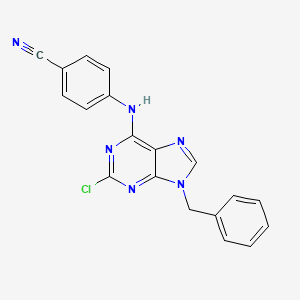
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
